molecular formula C4H8N4O2 B054472 2-Amino-3-azido-2-methylpropanoic acid CAS No. 120042-13-9

2-Amino-3-azido-2-methylpropanoic acid

Cat. No.: B054472
CAS No.: 120042-13-9
M. Wt: 144.13 g/mol
InChI Key: WDJUCIRNDRCXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-2-methyl-DL-alanine is an azido derivative of alanine, an amino acid. This compound is characterized by the presence of an azido group (-N₃) attached to the alanine backbone. Azido compounds are known for their reactivity and are often used in various chemical reactions, including click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-methyl-DL-alanine typically involves the introduction of the azido group to the alanine molecule. One common method is the nucleophilic substitution reaction where an amino group is replaced by an azido group using sodium azide as the azide source. The reaction is usually carried out in an aqueous or organic solvent under mild conditions .

Industrial Production Methods

Industrial production of 3-Azido-2-methyl-DL-alanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-methyl-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Azido-2-methyl-DL-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2-methyl-DL-alanine involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the azido group reacts with alkynes to form 1,2,3-triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-2-methyl-DL-alanine is unique due to its specific structure, which combines the properties of an azido group with the amino acid alanine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

CAS No.

120042-13-9

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

2-amino-3-azido-2-methylpropanoic acid

InChI

InChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10)

InChI Key

WDJUCIRNDRCXTL-UHFFFAOYSA-N

SMILES

CC(CN=[N+]=[N-])(C(=O)O)N

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)N

Synonyms

2-amino-3-azido-2-methyl-propanoic acid

Origin of Product

United States

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